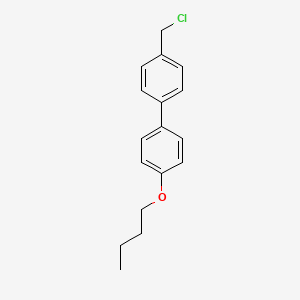
4-Butoxy-4'-(chloromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C17H19ClO It is a biphenyl derivative where one phenyl ring is substituted with a butoxy group and the other with a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzene and 4-chloromethylbenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The 4-butoxybenzene is reacted with 4-chloromethylbenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C, to yield 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl.
Industrial Production Methods
In an industrial setting, the production of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
Substitution: Products include ethers, esters, or amines, depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the butoxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxy-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a chloromethyl group.
4-Butoxy-4’-cyanobiphenyl: Contains a cyano group instead of a chloromethyl group.
4-Butoxy-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a chloromethyl group.
Uniqueness
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both a butoxy and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
920281-55-6 |
|---|---|
Fórmula molecular |
C17H19ClO |
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
1-butoxy-4-[4-(chloromethyl)phenyl]benzene |
InChI |
InChI=1S/C17H19ClO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12-13H2,1H3 |
Clave InChI |
UDUOULICEJRIPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


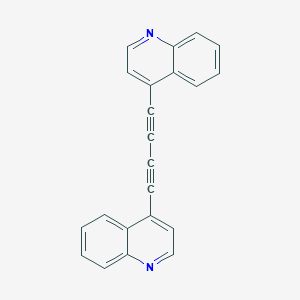
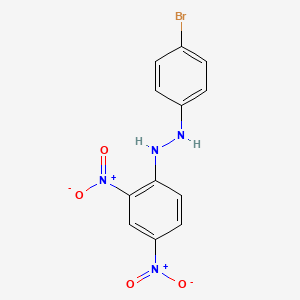
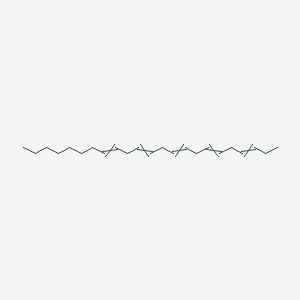
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
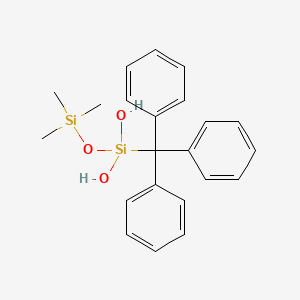
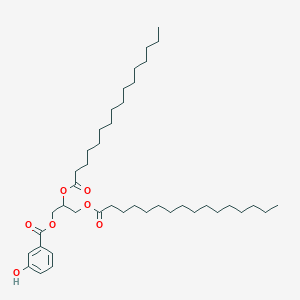
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
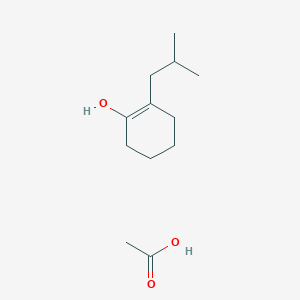

![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
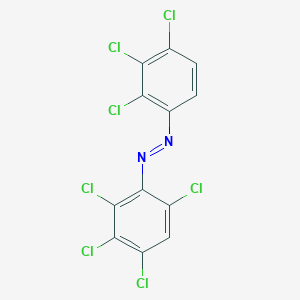
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
